Benzeneethanamine, N-methylene-
Description
Benzeneethanamine, N-(phenylmethylene) (CAS 3240-95-7) is a Schiff base derivative of phenethylamine, formed via condensation between a primary amine (phenethylamine) and an aldehyde (benzaldehyde). Its IUPAC name is N-Benzylidene-β-phenethylamine, with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . Structurally, it consists of a phenethylamine backbone linked to a benzylidene group (C₆H₅CH=N–), which confers unique electronic and steric properties.
Properties
CAS No. |
56971-73-4 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1,7-8H2 |
InChI Key |
FCUWHENJGJHLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C=NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneethanamine, N-methylene-, can be synthesized through several methods. One common approach is the reductive amination of phenylacetaldehyde with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-methylene-, often involves the same reductive amination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-methylene-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzeneethanamine, N-methylene-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-methylene-, involves its interaction with monoamine neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe series (e.g., 25H-NBOMe, 25I-NBOMe) shares the benzeneethanamine core but incorporates additional methoxy and halogen substituents. For example:
- 25I-NBOMe : 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.
- 25B-NBOMe : 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine.
Key Differences :
- The NBOMe compounds exhibit ~1000-fold higher potency at serotonin receptors (5-HT₂A) compared to unsubstituted benzeneethanamine derivatives due to halogen and methoxy groups enhancing receptor binding .
- N-(phenylmethylene) lacks the 2,5-dimethoxy substitution critical for psychedelic activity in NBOMe compounds.
Methoxy-Substituted Derivatives
Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene) (CAS 10133-74-1)
- Molecular Formula: C₁₇H₁₉NO₂
- Molecular Weight : 269.34 g/mol
- Substituents : 3,4-Dimethoxy on the benzene ring + benzylidene group.
Impact of Methoxy Groups :
- Increased electron density on the aromatic ring enhances stability and alters reactivity in electrophilic substitutions.
Halogenated and Fluorinated Analogues
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(trimethylsilyl)oxy]- (CAS 55556-73-5)
- Molecular Formula: C₁₈H₁₈F₅NOSi
- Key Properties: logP: 5.27 (Crippen method) . Vapor Pressure: Not reported, but fluorinated groups reduce volatility.
Comparison :
- The pentafluorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating benzylidene in N-(phenylmethylene).
- Trimethylsilyl (TMS) groups enhance steric bulk and protect reactive sites during synthesis.
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